Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)-
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Overview
Description
Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization. The reaction typically requires a catalyst, such as iodine, and can be carried out under mild conditions . Another approach involves the use of multicomponent reactions, where the imidazo[1,2-a]pyridine core is constructed in a one-pot synthesis .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are preferred to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while reduction can produce imidazo[1,2-a]pyridine-3-methanol derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific bacterial enzymes . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with similar biological activities but different structural features.
Imidazo[1,2-a]pyrimidine: Known for its use in medicinal chemistry and drug development.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with modifications at different positions on the imidazo[1,2-a]pyridine core, each exhibiting unique properties and applications.
The uniqueness of imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound in scientific research and drug development.
Properties
CAS No. |
725253-24-7 |
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Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C15H15N3O/c1-19-12-7-5-11(6-8-12)15-13(10-16)18-9-3-2-4-14(18)17-15/h2-9H,10,16H2,1H3 |
InChI Key |
ZPLHTBMVWGCOIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN |
Origin of Product |
United States |
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